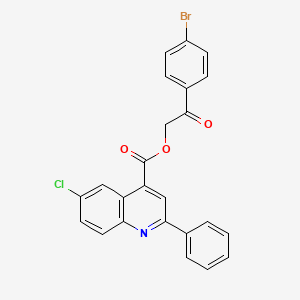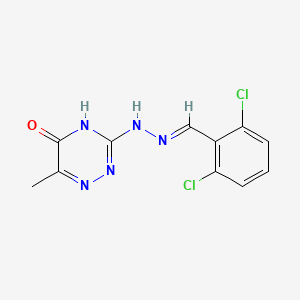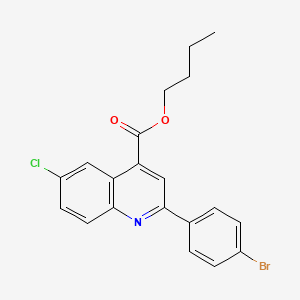
4-Bromo-2-(2-((2-chlorophenoxy)acetyl)carbohydrazonoyl)phenyl 3-phenylacrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-(2-((2-chlorophenoxy)acetyl)carbohydrazonoyl)phenyl 3-phenylacrylate is a complex organic compound with the molecular formula C24H18BrClN2O4 This compound is characterized by the presence of bromine, chlorine, and phenyl groups, which contribute to its unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(2-((2-chlorophenoxy)acetyl)carbohydrazonoyl)phenyl 3-phenylacrylate involves multiple steps, starting with the preparation of intermediate compounds. The general synthetic route includes:
Preparation of 2-chlorophenoxyacetic acid: This is achieved by reacting 2-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Formation of 2-chlorophenoxyacetyl chloride: The 2-chlorophenoxyacetic acid is then converted to its corresponding acyl chloride using thionyl chloride.
Synthesis of carbohydrazide intermediate: The 2-chlorophenoxyacetyl chloride is reacted with hydrazine hydrate to form the carbohydrazide intermediate.
Coupling with 4-bromo-2-nitrobenzaldehyde: The carbohydrazide intermediate is then coupled with 4-bromo-2-nitrobenzaldehyde in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include the use of continuous flow reactors and automated synthesis systems to streamline the process and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-2-(2-((2-chlorophenoxy)acetyl)carbohydrazonoyl)phenyl 3-phenylacrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-(2-((2-chlorophenoxy)acetyl)carbohydrazonoyl)phenyl 3-phenylacrylate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development and as a lead compound for the design of new therapeutic agents.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-Bromo-2-(2-((2-chlorophenoxy)acetyl)carbohydrazonoyl)phenyl 3-phenylacrylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering gene expression: Influencing the expression of genes involved in various biological processes.
Vergleich Mit ähnlichen Verbindungen
4-Bromo-2-(2-((2-chlorophenoxy)acetyl)carbohydrazonoyl)phenyl 3-phenylacrylate can be compared with other similar compounds, such as:
- 4-Bromo-2-(2-((4-chlorophenoxy)acetyl)carbohydrazonoyl)phenyl 3-phenylacrylate
- 4-Bromo-2-(2-((3-chlorophenoxy)acetyl)carbohydrazonoyl)phenyl 3-phenylacrylate
- 4-Bromo-2-(2-((4-methylphenoxy)acetyl)carbohydrazonoyl)phenyl 3-phenylacrylate
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
477734-98-8 |
|---|---|
Molekularformel |
C24H18BrClN2O4 |
Molekulargewicht |
513.8 g/mol |
IUPAC-Name |
[4-bromo-2-[(E)-[[2-(2-chlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C24H18BrClN2O4/c25-19-11-12-21(32-24(30)13-10-17-6-2-1-3-7-17)18(14-19)15-27-28-23(29)16-31-22-9-5-4-8-20(22)26/h1-15H,16H2,(H,28,29)/b13-10+,27-15+ |
InChI-Schlüssel |
GKKKPRMDSYAQRK-OJKFRWHJSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C/C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)COC3=CC=CC=C3Cl |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)COC3=CC=CC=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-(2-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12045504.png)
![[(3R)-3-[(3S,6S,9S,11R,15S,18S,20R,21S,24S,25S)-21-(2-azaniumylethylamino)-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-18-[[(10R,12S)-10,12-dimethyltetradecanoyl]amino]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-3-yl]-3-hydroxypropyl]azanium;diacetate](/img/structure/B12045517.png)
![1,3-Dimethyl-8-[(3-methylbenzyl)sulfanyl]-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12045523.png)
![3-acetyl-2-[(4-chlorophenyl)amino]-6-methyl-4H-pyran-4-one](/img/structure/B12045539.png)



![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(2-chlorophenoxy)acetohydrazide](/img/structure/B12045561.png)
